molecular formula C20H12O7 B1243382 (1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione

(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione

Cat. No. B1243382
M. Wt: 364.3 g/mol
InChI Key: HYDQYYPALJMCCU-MUKCLNALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione is a natural product found in Neofusicoccum mangiferae with data available.

Scientific Research Applications

Catalytic Cyclization Reactions

The compound you're inquiring about is structurally complex and its applications can be understood through studies on similar compounds. In catalytic cyclization reactions, certain spiro compounds, like the ones studied by Goddard et al. (1995), undergo transformations under specific conditions, leading to the formation of cyclohexanone and cycloheptenone derivatives. This indicates potential applications in synthesizing varied ring systems relevant in organic synthesis (Goddard et al., 1995).

Pyrolysis Products of Cellulose

Gainsford et al. (1995) investigated compounds obtained during the phosphoric acid-catalyzed pyrolysis of cellulose, leading to the discovery of unique spiro compounds. These findings suggest that structurally similar compounds might be derived from biomass materials, contributing to sustainable chemistry solutions (Gainsford et al., 1995).

Intramolecular Oxygen Migration

Menzek and Altundas (2006) explored the bromination of certain epoxides leading to the intramolecular migration of oxygen atoms. Such reactions are significant for understanding and designing new synthetic pathways in organic chemistry, which could be applicable to the compound of interest (Menzek & Altundas, 2006).

Silicon-Initiated Carbotricyclization

Bennacer et al. (2005) discussed the silicon-initiated carbonylative carbotricyclization of enediynes catalyzed by rhodium complexes. This process leads to the formation of complex tricyclic products, indicating potential synthetic applications for similar polycyclic compounds (Bennacer et al., 2005).

Synthesis of Homoconduritols and Homoaminoconduritols

Kaya et al. (2016) synthesized methyl 3,6-dioxatetracyclo[6.1.0.02,4.05,7]nonane-9-carboxylate, a compound structurally related to your compound of interest. Their work contributes to the understanding of complex spiro compounds synthesis, which could be extrapolated to similar compounds (Kaya et al., 2016).

properties

Product Name

(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione

InChI

InChI=1S/C20H12O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15,17,21H/t12-,15+,17+,18-,19-/m0/s1

InChI Key

HYDQYYPALJMCCU-MUKCLNALSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)[C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)OC3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C67C4(O6)C(=O)C=CC7O)OC3=CC=C2

synonyms

diepoxin sigma
SCH 49209
SCH-49209
SCH49209

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione
Reactant of Route 2
(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione
Reactant of Route 3
(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione
Reactant of Route 4
(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione
Reactant of Route 5
(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione
Reactant of Route 6
(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione

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